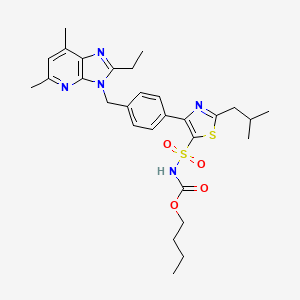

AT1R antagonist 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H37N5O4S2 |

|---|---|

Molecular Weight |

583.8 g/mol |

IUPAC Name |

butyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate |

InChI |

InChI=1S/C29H37N5O4S2/c1-7-9-14-38-29(35)33-40(36,37)28-26(32-24(39-28)15-18(3)4)22-12-10-21(11-13-22)17-34-23(8-2)31-25-19(5)16-20(6)30-27(25)34/h10-13,16,18H,7-9,14-15,17H2,1-6H3,(H,33,35) |

InChI Key |

ZQCJVWMIJVNZDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)C1=C(N=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Novel AT1R Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel angiotensin II type 1 receptor (AT1R) antagonists, a cornerstone in the management of hypertension and other cardiovascular diseases. This document details the underlying pharmacology, key experimental protocols for screening and evaluation, and presents comparative data for recently developed compounds.

The Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] The primary effector of this system, angiotensin II (Ang II), exerts its physiological effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR).[2] Upon activation by Ang II, the AT1R initiates a cascade of intracellular signaling events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to vascular smooth muscle contraction and a subsequent increase in blood pressure.[3]

AT1R activation also triggers other signaling pathways, including the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to cellular growth and proliferation.[3] Antagonists of the AT1R, commonly known as angiotensin receptor blockers (ARBs), competitively inhibit the binding of Ang II to the AT1R, thereby blocking these downstream signaling events and resulting in vasodilation and a reduction in blood pressure.[4]

The Drug Discovery and Development Workflow for Novel AT1R Antagonists

The journey to discovering and developing a novel AT1R antagonist follows a structured, multi-stage process common to GPCR-targeted drug discovery. This workflow is designed to identify potent and selective compounds with favorable pharmacokinetic and safety profiles.

Experimental Protocols

The following section details the key experimental methodologies employed in the screening and characterization of novel AT1R antagonists.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a novel compound to the AT1 receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the AT1R.

-

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

Test compounds at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of wells is prepared with an excess of a known unlabeled AT1R antagonist (e.g., losartan).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay: Calcium Mobilization

This assay assesses the ability of a compound to inhibit the functional response of the AT1R to Ang II stimulation.

-

Objective: To determine the potency of a test compound in antagonizing Ang II-induced intracellular calcium release.

-

Materials:

-

HEK293 cells stably expressing the human AT1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Angiotensin II.

-

Test compounds at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with liquid handling capabilities.

-

-

Procedure:

-

Plate the AT1R-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using the plate reader.

-

Add a fixed concentration of Ang II (typically the EC80 concentration) to all wells to stimulate the receptor.

-

Immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence intensity is proportional to the amount of intracellular calcium released.

-

Plot the percentage of inhibition of the Ang II response against the logarithm of the test compound concentration to determine the IC50 value for functional antagonism.

-

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This in vivo model is crucial for evaluating the blood pressure-lowering effects of a novel AT1R antagonist.

-

Objective: To assess the dose-dependent effect of a test compound on mean arterial pressure (MAP) in a genetic model of hypertension.

-

Materials:

-

Male Spontaneously Hypertensive Rats (SHRs).

-

Test compound formulated for oral or intravenous administration.

-

Vehicle control.

-

Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography).

-

-

Procedure:

-

Acclimatize the SHRs to the blood pressure measurement procedure to minimize stress-induced fluctuations.

-

Record baseline blood pressure for each animal over several days to establish a stable reading.

-

Group the animals and administer the test compound at various doses (e.g., 1, 3, 10 mg/kg) via the desired route (e.g., oral gavage). A control group receives the vehicle.

-

Monitor blood pressure continuously (if using telemetry) or at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose) using the tail-cuff method.

-

Calculate the change in mean arterial pressure from baseline for each animal at each time point.

-

Plot the time course of the blood pressure reduction for each dose group.

-

Determine the maximal reduction in blood pressure and the duration of action for each dose.

-

Quantitative Data of Novel AT1R Antagonists

The following tables summarize the in vitro and in vivo data for a selection of recently developed novel AT1R antagonists, with losartan included as a reference compound.

Table 1: In Vitro Activity of Novel AT1R Antagonists

| Compound | AT1R Binding Affinity (IC50, nM) | Reference |

| Losartan | ~19 | |

| Compound 8R | 1.1 | |

| Compound 14S | 3.5 | |

| Compound 1 | 0.82 |

Table 2: In Vivo Antihypertensive Efficacy of Novel AT1R Antagonists in SHRs

| Compound | Dose (mg/kg, p.o.) | Maximal Reduction in MAP (mmHg) | Duration of Action (hours) | Reference |

| Losartan | 30 | ~35 | >8 | |

| Compound 8R | 10 | ~45 | >12 | |

| Compound 1 | 10 | 47 | >10 |

Conclusion

The discovery and development of novel AT1R antagonists continue to be a vibrant area of research, driven by the need for more effective and safer antihypertensive therapies. The methodologies outlined in this guide provide a robust framework for the identification and characterization of new chemical entities targeting the AT1 receptor. The presented data on emerging antagonists highlight the potential for significant improvements in potency and duration of action over existing therapies. Future research will likely focus on optimizing pharmacokinetic properties, exploring biased agonism at the AT1R for tissue-specific effects, and identifying compounds with pleiotropic benefits beyond blood pressure control.

References

- 1. mdpi.com [mdpi.com]

- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

Whitepaper: The Mechanism of Action of AT1R Antagonists on G-Protein-Coupled Receptors

Executive Summary

Angiotensin II Type 1 Receptor (AT1R) antagonists, also known as Angiotensin II Receptor Blockers (ARBs), are a critical class of pharmaceuticals for managing cardiovascular diseases, primarily hypertension.[1] As members of the G-protein-coupled receptor (GPCR) superfamily, AT1 receptors are central to the renin-angiotensin system (RAS), mediating the pressor and proliferative effects of angiotensin II (Ang II).[2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of AT1R antagonists, focusing on their interaction with the AT1R, their modulation of downstream G-protein and G-protein-independent signaling pathways, and the experimental methodologies used for their characterization. We will use "AT1R antagonist 2," a potent and selective research compound, as a representative example to illustrate these principles.

The Angiotensin II Type 1 Receptor (AT1R): A Prototypical GPCR

The AT1R is an integral membrane protein that, upon binding its endogenous ligand Ang II, triggers a cascade of intracellular events.[5] These events are fundamental to cardiovascular homeostasis and pathophysiology. The primary actions of Ang II mediated by AT1R include vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.

The AT1R primarily couples to the Gq/11 family of heterotrimeric G-proteins. This coupling initiates the canonical signaling pathway responsible for most of the well-known cardiovascular effects of Ang II. However, evidence also supports coupling to other G-proteins like Gi/o and G12/13, as well as the activation of G-protein-independent pathways involving β-arrestin.

Core Mechanism of AT1R Antagonism

AT1R antagonists are designed to specifically bind to and inhibit the AT1R, preventing Ang II from exerting its physiological effects. This blockade leads to vasodilation and a reduction in blood pressure. The efficacy and specific characteristics of these antagonists can be defined by several key pharmacological properties.

Competitive and Insurmountable Antagonism

Most AT1R antagonists, including losartan, are competitive antagonists. However, many newer agents like olmesartan and candesartan exhibit insurmountable antagonism. This means they bind so tightly or dissociate so slowly from the receptor that increasing concentrations of the agonist (Ang II) cannot fully overcome the blockade. This property can provide a more potent and sustained therapeutic effect.

Inverse Agonism

GPCRs like the AT1R can exhibit a low level of constitutive activity even in the absence of an agonist. Some AT1R antagonists, notably candesartan and olmesartan, act as inverse agonists. They not only block the action of Ang II but also inhibit this basal, agonist-independent activity by stabilizing the receptor in an inactive conformation. This mechanism may be particularly relevant in pathological conditions where AT1R is overexpressed or activated by mechanical stress independent of Ang II.

Modulation of G-Protein-Coupled Signaling Pathways

The therapeutic effects of AT1R antagonists are primarily derived from their inhibition of specific intracellular signaling cascades.

Inhibition of the Canonical Gq/11 Pathway

The binding of Ang II to AT1R activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, aldosterone release, and gene transcription related to cellular growth. AT1R antagonists directly block the initial step of this pathway: receptor activation.

G-Protein-Independent Signaling: The β-Arrestin Pathway

Upon agonist stimulation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. While classically known for desensitizing G-protein signaling and promoting receptor internalization, β-arrestins can also act as independent signal transducers, activating pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

Some AT1R ligands, known as "biased agonists," can selectively activate the β-arrestin pathway while having minimal effect on G-protein activation. Conversely, conventional AT1R antagonists block both G-protein and β-arrestin-mediated signaling initiated by Ang II. The development of ligands that selectively block only the G-protein pathway while preserving potentially beneficial β-arrestin signals is an active area of research.

References

- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mechanisms of G-protein-coupled receptors functions: AT1 angiotensin receptor acts as a signaling hub and focal point of receptor cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

Core Structure-Activity Relationship (SAR) Studies of Angiotensin II Type 1 Receptor (AT1R) Antagonists: A Technical Guide

Introduction

Angiotensin II, a potent vasoconstrictor peptide, exerts its physiological effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR).[1][2][3] Blockade of this receptor is a cornerstone of modern cardiovascular therapy, particularly in the management of hypertension and heart failure.[2][3] The development of non-peptide AT1R antagonists, colloquially known as "sartans," represents a triumph of rational drug design. This technical guide delves into the core structure-activity relationships (SAR) of this important class of therapeutic agents, with a focus on losartan, the first-in-class AT1R antagonist, and its analogs. We will explore the key structural motifs required for high-affinity binding and potent antagonism, summarize quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways associated with AT1R.

The AT1R Pharmacophore: Key Structural Features for Antagonism

The development of sartans was guided by the structure of angiotensin II itself, aiming to mimic the C-terminal portion of the peptide which is crucial for receptor binding. The general pharmacophore for this class of compounds consists of several key features:

-

An Acidic Group: A critical component for high-affinity binding is an acidic moiety, most commonly a tetrazole ring or a carboxylic acid. The tetrazole is often preferred as it is a bioisostere of the carboxylic acid group of the C-terminal phenylalanine of angiotensin II and generally exhibits improved metabolic stability and pharmacokinetic properties.

-

A Biphenyl Scaffold: A biphenyl system serves as a rigid scaffold to correctly orient the other functional groups within the AT1R binding pocket. The acidic group is typically placed at the ortho position of one of the phenyl rings.

-

An Imidazole or a Bioisosteric Heterocycle: An imidazole ring, as seen in losartan, or other heterocyclic systems are crucial for interacting with the receptor. Modifications on this ring system have been extensively explored to optimize potency and selectivity.

-

An n-Butyl Chain: An alkyl chain, typically an n-butyl group, projects from the heterocyclic core and is believed to interact with a hydrophobic pocket within the receptor.

The rational design of these molecules was based on mimicking the key interactions of angiotensin II with the AT1R.

Quantitative SAR Data: Binding Affinities of AT1R Antagonists

The affinity of various antagonists for the AT1R is a key determinant of their potency. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. The following table summarizes representative binding affinity data for several prominent AT1R antagonists.

| Compound | Receptor Subtype | Assay System | Radioligand | IC50 / Ki (nM) | Reference(s) |

| Losartan | Human AT1R | CHO cells expressing human AT1R | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | ~20 - 50 | |

| EXP3174 | Human AT1R | CHO cells expressing human AT1R | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | ~1 - 2 | |

| Valsartan | Human AT1R | CHO cells expressing human AT1R | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | ~3 - 7 | |

| Irbesartan | Human AT1R | CHO cells expressing human AT1R | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | ~1 - 2 | |

| Candesartan | Human AT1R | CHO cells expressing human AT1R | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | ~0.3 - 1 | |

| Olmesartan | Human AT1R | CHO cells expressing human AT1R | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | ~1 - 5 | |

| Telmisartan | Human AT1R | CHO cells expressing human AT1R | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | ~3 - 10 |

Note: The binding affinities can vary depending on the specific experimental conditions and assay system used.

Experimental Protocols

3.1. Radioligand Binding Assay for AT1R

This is a fundamental technique used to determine the affinity of a ligand for a receptor.

Objective: To determine the IC50 and/or Ki of a test compound for the AT1R.

Materials:

-

Membrane preparations from cells or tissues expressing AT1R (e.g., CHO-K1 cells stably transfected with the human AT1R, rat liver membranes).

-

Radioligand: Typically ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II, a high-affinity radiolabeled AT1R agonist.

-

Test compounds (AT1R antagonists).

-

Non-specific binding control: A high concentration of an unlabeled AT1R antagonist (e.g., 10 µM losartan).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of an unlabeled antagonist is added.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

3.2. Functional Assays: β-Arrestin Recruitment Assay

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. The β-arrestin recruitment assay is a common method to assess GPCR activation.

Objective: To determine the functional antagonism of a test compound at the AT1R.

Materials:

-

A cell line co-expressing the AT1R and a β-arrestin fusion protein (e.g., β-arrestin-GFP). A common system is the PathHunter β-arrestin assay.

-

Angiotensin II (agonist).

-

Test compounds (AT1R antagonists).

-

Cell culture medium and plates.

-

A detection instrument (e.g., a plate reader capable of measuring fluorescence or luminescence).

Procedure:

-

Cell Plating: Plate the engineered cells in a multi-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of angiotensin II (typically its EC50 or EC80) to stimulate the AT1R.

-

Incubation: Incubate for a sufficient time to allow for β-arrestin recruitment to the activated receptor.

-

Detection: Measure the signal (e.g., fluorescence or luminescence) generated by the interaction of β-arrestin with the receptor.

-

Data Analysis: Plot the signal as a function of the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 of the antagonist in inhibiting the agonist-induced response.

Visualization of Signaling Pathways and Experimental Workflows

4.1. AT1R Signaling Pathways

Angiotensin II binding to the AT1R initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gq/11 proteins, leading to downstream effects such as vasoconstriction and aldosterone release. The AT1R can also signal through other G proteins and G protein-independent pathways involving β-arrestin.

References

- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

The Intricate Dance of Binding: A Technical Guide to AT1R Antagonist Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of Angiotensin II Type 1 Receptor (AT1R) antagonist binding, offering a comprehensive overview of affinity and kinetics. Understanding these parameters is paramount in the development of effective therapeutics for cardiovascular diseases such as hypertension. This document provides a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to serve as a valuable resource for the scientific community.

Core Concepts: Affinity and Kinetics in Drug-Receptor Interactions

The efficacy of an AT1R antagonist is fundamentally governed by two key pharmacological concepts: binding affinity and binding kinetics.

-

Binding Affinity refers to the strength of the interaction between the antagonist and the AT1R. It is a measure of how tightly the drug binds to the receptor. High affinity is often a desirable characteristic for a drug, as it suggests that a lower concentration may be needed to achieve the desired therapeutic effect. Affinity is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. The IC50 value, the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand, is also a common measure of potency which can be related to Ki.

-

Binding Kinetics describes the rates at which an antagonist associates with (kon or association rate constant) and dissociates from (koff or dissociation rate constant) the AT1R. These kinetic parameters determine the residence time (1/koff) of the drug at the receptor, which is the average duration the drug remains bound. A longer residence time can lead to a more sustained pharmacological effect, even after the concentration of the drug in the bloodstream has decreased.

Quantitative Analysis of AT1R Antagonist Binding

The following tables summarize the binding affinity and kinetic parameters for a selection of AT1R antagonists, providing a comparative overview of their interaction with the receptor.

Table 1: Binding Affinity of Selected AT1R Antagonists

| Antagonist | Ki (nM) | Kd (nM) | IC50 (nM) |

| AT1R antagonist 2 | 26[1][2][3][4] | - | - |

| Candesartan | 3.4[5] | - | - |

| Irbesartan | - | Lowest Kd among 8 ARBs | - |

| Losartan | - | - | 20 |

| Olmesartan | - | - | 66.2 (medoxomil) |

| Telmisartan | - | - | 9.2 |

| Valsartan | - | - | - |

| EXP3174 (Losartan metabolite) | - | - | - |

Note: A direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 2: Binding Kinetics of Selected AT1R Antagonists

| Antagonist | Association Rate (kon) | Dissociation Rate (koff) | Residence Time (1/koff) |

| Telmisartan | - | Slow dissociation | Long |

| Olmesartan | - | Slower dissociation than Telmisartan | Longer than Telmisartan |

| Angiotensin II (Agonist) | - | - | Higher than its analogs |

Note: Quantitative kinetic data is less commonly reported in a standardized format compared to affinity data. The qualitative descriptions are based on the available literature.

Experimental Protocols: Unveiling the Binding Characteristics

The determination of binding affinity and kinetics relies on precise and well-established experimental methodologies. The two most common techniques are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay

This is a classic and robust method for quantifying receptor-ligand interactions. It involves the use of a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Kd, Ki) and receptor density (Bmax) of AT1R antagonists.

Materials:

-

Cell membranes expressing AT1R (e.g., from transfected cell lines like CHO or from tissues like rat liver)

-

Radioligand (e.g., [3H]-Losartan, [125I]-Angiotensin II)

-

Unlabeled AT1R antagonist (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and other additives)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing AT1R and isolate the cell membrane fraction through centrifugation.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

-

Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature need to be optimized for the specific receptor-ligand system.

-

Separation: Rapidly separate the bound from the free radioligand by filtering the incubation mixture through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments (to determine Kd and Bmax), plot specific binding against the concentration of the radioligand.

-

For competition binding experiments (to determine Ki), plot the percentage of specific binding against the concentration of the unlabeled antagonist to obtain the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both affinity and kinetic data.

Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) of AT1R antagonists.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified AT1R protein

-

AT1R antagonist (analyte)

-

Running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified AT1R protein onto the surface of the sensor chip.

-

System Priming: Equilibrate the system with running buffer to establish a stable baseline.

-

Analyte Injection (Association): Inject a series of concentrations of the AT1R antagonist over the sensor chip surface. The binding of the antagonist to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the instrument and recorded in a sensorgram. This phase allows for the determination of the association rate (kon).

-

Dissociation: After the injection of the antagonist, flow running buffer over the chip. The antagonist will dissociate from the receptor, causing a decrease in the signal. This phase is used to determine the dissociation rate (koff).

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound antagonist and prepare the surface for the next injection.

-

Data Analysis:

-

The sensorgram data is fitted to various binding models (e.g., 1:1 Langmuir binding) to calculate the kon and koff values.

-

The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff/kon).

-

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language of Graphviz.

Caption: Simplified AT1R downstream signaling pathway.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a Surface Plasmon Resonance experiment.

Conclusion

A thorough understanding and precise measurement of both binding affinity and kinetics are indispensable for the rational design and development of novel AT1R antagonists. High-affinity antagonists can provide potent receptor blockade, while those with long residence times may offer a more sustained therapeutic effect. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field, facilitating the continued exploration and optimization of this important class of cardiovascular drugs.

References

In Silico Modeling of Angiotensin II Type 1 Receptor (AT1R) and "AT1R antagonist 2" Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the Angiotensin II Type 1 Receptor (AT1R) and a potent antagonist, herein referred to as "AT1R antagonist 2". This document details the underlying signaling pathways, experimental methodologies for receptor-ligand characterization, and a comprehensive workflow for computational modeling, including molecular docking and molecular dynamics simulations. All quantitative data are summarized for comparative analysis, and key processes are visualized using logical diagrams.

Introduction to the Angiotensin II Type 1 Receptor (AT1R)

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, and its primary effector is the octapeptide hormone Angiotensin II (Ang II). Ang II exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs), the AT1R and the Angiotensin II Type 2 Receptor (AT2R). The AT1R is responsible for the majority of the well-known effects of Ang II, including vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation. Consequently, blockade of the AT1R is a major therapeutic strategy for the management of hypertension, heart failure, and diabetic nephropathy.

"this compound" is a potent and selective antagonist for the AT1R, demonstrating high binding affinity. Understanding the molecular interactions between this antagonist and the AT1R is crucial for the rational design of new and improved therapeutic agents with enhanced efficacy and safety profiles. In silico modeling techniques provide a powerful platform to investigate these interactions at an atomic level, offering insights that can guide drug discovery and development.

AT1R Signaling Pathways

The AT1R is a prototypical GPCR that couples to multiple intracellular signaling cascades, primarily through Gq/11 and β-arrestin pathways. These pathways lead to a diverse range of cellular responses.

Gq/11-Mediated Signaling

Upon agonist binding, the AT1R undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq/11. This initiates a cascade of events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including smooth muscle contraction, aldosterone secretion, and cellular hypertrophy.

Caption: Gq/11-mediated signaling pathway of the AT1R.

β-Arrestin-Mediated Signaling

In addition to G protein-dependent signaling, the AT1R can also signal through a G protein-independent pathway involving β-arrestins. Upon agonist stimulation and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the AT1R. This recruitment not only desensitizes the G protein signaling but also initiates a distinct wave of signaling by acting as a scaffold for various downstream effectors, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). This pathway is implicated in cellular responses such as cell growth, proliferation, and apoptosis.

Caption: β-arrestin-mediated signaling pathway of the AT1R.

Quantitative Data for AT1R Antagonists

The binding affinity and functional potency of various AT1R antagonists are crucial parameters for their characterization and comparison. The following tables summarize key quantitative data for "this compound" and other well-known antagonists.

Table 1: Binding Affinity of AT1R Antagonists

| Compound | Ki (nM) | IC50 (nM) | Radioligand | Cell/Tissue Source | Citation |

| This compound | 26 | - | 125I-[Sar1,Ile8]-Ang II | HEK-293 cells | [1] |

| Losartan | 19 - 50 | 20 - 100 | 125I-[Sar1,Ile8]-Ang II | Rat liver membranes | |

| Valsartan | 3.9 - 15 | 10 - 50 | 125I-[Sar1,Ile8]-Ang II | Rat aortic smooth muscle cells | |

| Irbesartan | 1.5 - 5 | 5 - 20 | 125I-[Sar1,Ile8]-Ang II | Human recombinant AT1R | |

| Candesartan | 0.2 - 1 | 1 - 5 | 125I-[Sar1,Ile8]-Ang II | Bovine adrenal cortex | |

| Olmesartan | 0.5 - 2 | 2 - 10 | 125I-[Sar1,Ile8]-Ang II | CHO cells expressing human AT1R | |

| Telmisartan | 1 - 3 | 3 - 15 | 125I-[Sar1,Ile8]-Ang II | Rat lung membranes |

Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.

Table 2: Functional Potency of AT1R Antagonists

| Compound | EC50 (nM) | Emax (%) | Assay Type | Cell Line | Citation |

| This compound | Data not available | Data not available | - | - | |

| Losartan | 10 - 100 | ~100 (inhibition) | Calcium mobilization | CHO-K1 cells | |

| Valsartan | 5 - 50 | ~100 (inhibition) | Inositol phosphate accumulation | COS-7 cells | |

| Irbesartan | 1 - 10 | ~100 (inhibition) | Aequorin luminescence | HEK-293 cells | |

| Candesartan | 0.1 - 5 | ~100 (inhibition) | Calcium mobilization | Vascular smooth muscle cells | |

| Olmesartan | 0.5 - 10 | ~100 (inhibition) | Reporter gene assay | HEK-293 cells | |

| Telmisartan | 1 - 20 | ~100 (inhibition) | Calcium mobilization | A7r5 cells |

Note: EC50 represents the concentration of the antagonist that produces 50% of its maximal inhibitory effect. Emax represents the maximum inhibition achievable.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible characterization of AT1R antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the AT1R by competing with a radiolabeled ligand.

Materials:

-

HEK-293 cells stably expressing human AT1R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: 125I-[Sar1,Ile8]-Angiotensin II

-

Unlabeled "this compound" and other reference antagonists

-

Non-specific binding control (e.g., high concentration of unlabeled Angiotensin II)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293-AT1R cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein to each well.

-

Add increasing concentrations of the unlabeled antagonist ("this compound" or reference compounds).

-

Add a fixed concentration of the radioligand (125I-[Sar1,Ile8]-Ang II).

-

For non-specific binding, add a high concentration of unlabeled Angiotensin II.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a key downstream event in Gq-mediated AT1R signaling.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing human AT1R

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Angiotensin II (agonist)

-

"this compound" and other reference antagonists

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Plating:

-

Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of the antagonist ("this compound" or reference compounds) to the wells.

-

Incubate for a defined period to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the automated injector to add a fixed concentration of Angiotensin II (typically the EC80 concentration) to all wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the response in the absence of antagonist (100% activity) and in the presence of a saturating concentration of a known potent antagonist (0% activity).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the EC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) using non-linear regression analysis.

-

In Silico Modeling Workflow

In silico modeling provides a detailed view of the molecular interactions between "this compound" and the AT1R. The following workflow outlines the key steps in this process.

Caption: A comprehensive workflow for the in silico modeling of ligand-receptor interactions.

Receptor and Ligand Preparation

The initial and crucial step in any in silico modeling study is the preparation of the receptor and ligand structures.

-

Receptor Preparation: A high-resolution 3D structure of the AT1R is required. This can be obtained from the Protein Data Bank (PDB) if a crystal structure is available. Alternatively, a homology model can be built using the amino acid sequence of the AT1R and the structure of a related GPCR as a template. The prepared structure must be checked for missing atoms, and protons should be added.

-

Ligand Preparation: The 2D structure of "this compound" is drawn using a chemical drawing program and then converted to a 3D structure. The ligand's geometry is optimized using a suitable force field to obtain a low-energy conformation.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.

-

Protocol:

-

Define the binding site on the AT1R. This is typically the pocket where the natural ligand, Angiotensin II, binds.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of "this compound" within the defined binding site.

-

The program generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity.

-

The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the antagonist and the receptor residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions.

-

Protocol:

-

System Setup: The best-ranked docked complex of AT1R and "this compound" is embedded in a realistic model of a cell membrane (e.g., a POPC lipid bilayer) and solvated with water molecules and ions to mimic physiological conditions.

-

Equilibration: The system is gradually heated and equilibrated to allow the lipids and water to relax around the protein-ligand complex.

-

Production Run: A long MD simulation (typically on the nanosecond to microsecond timescale) is performed to generate a trajectory of the atomic motions of the system.

-

Trajectory Analysis: The resulting trajectory is analyzed to:

-

Calculate the root-mean-square deviation (RMSD) to assess the stability of the complex.

-

Analyze the root-mean-square fluctuation (RMSF) to identify flexible and rigid regions of the receptor.

-

Identify and quantify the persistent intermolecular interactions (e.g., hydrogen bonds) between the antagonist and the receptor over the course of the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

-

-

Conclusion

This technical guide has provided a comprehensive framework for the in silico modeling of the interaction between "this compound" and the AT1R. By integrating knowledge of the receptor's signaling pathways, detailed experimental protocols for ligand characterization, and a robust computational workflow, researchers can gain valuable insights into the molecular determinants of antagonist binding and efficacy. The quantitative data presented allows for the comparison of "this compound" with other established antagonists. The visualized workflows and signaling pathways offer a clear and concise overview of the complex processes involved. This integrated approach is instrumental in the rational design and development of novel and more effective AT1R antagonists for the treatment of cardiovascular and related diseases. Further experimental validation of the in silico predictions is crucial for the successful translation of these findings into clinical applications.

References

Pharmacological Profiling of Novel AT1R Antagonists: A Technical Guide for Preclinical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) and a key component of the Renin-Angiotensin System (RAS). It mediates the primary pathophysiological effects of angiotensin II (Ang II), including vasoconstriction, inflammation, and cellular growth, making it a validated therapeutic target for hypertension and other cardiovascular diseases.[1][2][3] The development of novel AT1R antagonists requires a systematic pharmacological evaluation to determine their potency, selectivity, functional activity, and in vivo efficacy. This guide provides a comprehensive overview of the core preclinical assays and a strategic workflow for the characterization of a novel series of hypothetical analogs, referred to as "AT1R antagonist 2" analogs.

In Vitro Characterization: Establishing Potency and Selectivity

The initial phase of pharmacological profiling focuses on quantifying the interaction of the novel compounds with the AT1R at the molecular and cellular levels.

Primary Screening: AT1R Binding Affinity

The first critical step is to determine the binding affinity of the novel analogs for the human AT1R. This is typically achieved through a competitive radioligand binding assay.

Experimental Protocol: Radioligand Competition Binding Assay

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the human AT1R.

-

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the human AT1R.

-

Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II, a high-affinity AT1R ligand.[4][5]

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

-

Reference Antagonist: Losartan or Candesartan.

-

Test Compounds: "this compound" and its analogs (ANA-1 to ANA-4).

-

-

Procedure:

-

A fixed concentration of radioligand (typically at its Kd value) and a fixed amount of cell membrane protein are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compounds (or reference antagonist) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled reference antagonist (e.g., 10 µM Losartan).

-

The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).

-

The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: AT1R Binding Affinities

| Compound | AT1R Binding Affinity (Ki, nM) |

| Losartan (Reference) | 19.5 |

| This compound | 2.5 |

| ANA-1 | 15.2 |

| ANA-2 | 0.8 |

| ANA-3 | 35.7 |

| ANA-4 | 1.1 |

Table 1: Hypothetical binding affinities of "this compound" analogs compared to Losartan. Lower Ki values indicate higher binding affinity. Analogs ANA-2 and ANA-4 show promising high-affinity binding.

Functional Characterization: In Vitro Antagonism

Following confirmation of binding, the next step is to assess the functional consequence of this binding—specifically, the ability of the compounds to antagonize Ang II-induced cellular signaling. The AT1R primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).

Experimental Protocol: Calcium Mobilization Assay

-

Objective: To determine the functional potency (IC50) of the antagonists in blocking Ang II-induced calcium release.

-

Materials:

-

HEK293 or CHO cells stably expressing human AT1R.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Angiotensin II.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

-

-

Procedure:

-

Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and grown overnight.

-

Cells are loaded with the Fluo-4 AM dye for approximately 1 hour at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

After washing to remove excess dye, cells are pre-incubated with varying concentrations of the test antagonists for a defined period (e.g., 15-30 minutes).

-

The plate is placed in the fluorescence reader, and a baseline fluorescence is recorded.

-

Cells are then challenged with a fixed concentration of Ang II (typically the EC80 concentration to ensure a robust signal).

-

The resulting transient increase in intracellular calcium is measured as a change in fluorescence intensity over time.

-

-

Data Analysis: The inhibitory effect of the antagonist is calculated relative to the response elicited by Ang II alone. IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.

Data Presentation: Functional Antagonism of AT1R

| Compound | Functional Antagonism (IC50, nM) |

| Losartan (Reference) | 25.1 |

| This compound | 4.2 |

| ANA-2 | 1.3 |

| ANA-4 | 1.9 |

Table 2: Hypothetical functional potency of the most promising analogs from the binding assay. Analogs ANA-2 and ANA-4 demonstrate potent functional blockade of the AT1R, consistent with their high binding affinities.

Selectivity Profiling

High selectivity for the AT1R over the Angiotensin II Type 2 Receptor (AT2R) is a critical attribute for this class of drugs, as AT2R activation can mediate opposing physiological effects, some of which are considered beneficial.

Experimental Protocol: Receptor Selectivity Assays

-

Objective: To determine the binding affinity of lead candidates for the AT2R and calculate the selectivity ratio.

-

Procedure: A competitive radioligand binding assay, similar to the primary AT1R assay, is performed using membranes from cells expressing the human AT2R. The same test compounds are evaluated for their ability to displace a suitable AT2R radioligand (e.g., ¹²⁵I-CGP 42112A).

-

Data Analysis: The Ki for AT2R is determined. Selectivity is expressed as the ratio of Ki (AT2R) / Ki (AT1R). A higher ratio indicates greater selectivity for AT1R.

Data Presentation: Receptor Selectivity Profile

| Compound | AT1R Ki (nM) | AT2R Ki (nM) | Selectivity Fold (AT2R/AT1R) |

| Losartan | 19.5 | >10,000 | >500 |

| ANA-2 | 0.8 | >10,000 | >12,500 |

| ANA-4 | 1.1 | 8,500 | ~7,700 |

Table 3: Hypothetical selectivity profile for lead candidates. Both ANA-2 and ANA-4 show excellent selectivity for the target AT1R over the AT2R, a key requirement for advancing in development.

In Vivo Evaluation: Assessing Antihypertensive Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic potential in a physiological context. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of hypertension for this purpose.

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To evaluate the dose-dependent antihypertensive effect and duration of action of lead candidates following oral administration.

-

Materials:

-

Adult male Spontaneously Hypertensive Rats (SHRs).

-

Telemetry system for continuous blood pressure monitoring (preferred) or tail-cuff plethysmography.

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose).

-

Test compounds: ANA-2 and ANA-4.

-

-

Procedure:

-

Telemetry (Gold Standard): Rats are surgically implanted with radiotelemetry transmitters to allow for continuous, stress-free measurement of blood pressure and heart rate. After a recovery period, baseline cardiovascular parameters are recorded.

-

Dosing: Animals are administered a single oral dose of the test compound or vehicle. Multiple dose groups are used to establish a dose-response relationship (e.g., 1, 3, 10 mg/kg).

-

Monitoring: Mean Arterial Pressure (MAP) is monitored continuously for at least 24 hours post-dose to determine the magnitude and duration of the antihypertensive effect.

-

-

Data Analysis: The change in MAP from baseline is calculated for each animal at various time points. The maximum reduction in MAP and the time to reach this peak effect are determined. The duration of action is often defined as the time for which the MAP reduction remains at or above a certain threshold (e.g., 50% of the peak effect).

Data Presentation: In Vivo Antihypertensive Efficacy in SHRs

| Compound (10 mg/kg, p.o.) | Peak MAP Reduction (mmHg) | Time to Peak Effect (hours) | Duration of Action (>15 mmHg reduction, hours) |

| Losartan | -28 ± 3.5 | 4 | ~12 |

| ANA-2 | -42 ± 4.1 | 6 | >24 |

| ANA-4 | -35 ± 3.8 | 5 | ~20 |

Table 4: Hypothetical in vivo efficacy of lead candidates. ANA-2 demonstrates a superior and longer-lasting reduction in mean arterial pressure compared to both the reference and ANA-4, marking it as a strong candidate for further development.

Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead candidate is crucial for interpreting efficacy data and predicting its behavior in humans.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Objective: To determine key pharmacokinetic (PK) parameters of the lead candidate (ANA-2).

-

Procedure: The compound is administered to rats via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points, and the plasma concentration of the drug is measured using LC-MS/MS.

-

Data Analysis: PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters in Rats

| Parameter | Value for ANA-2 |

| Oral Bioavailability (%F) | 35% |

| T½ (hours) | 18 |

| Cmax (ng/mL) at 10 mg/kg | 1250 |

| Tmax (hours) | 4 |

| Clearance (mL/min/kg) | 5.5 |

Table 5: Hypothetical pharmacokinetic profile of the lead candidate ANA-2. The long half-life is consistent with the observed long duration of action in the efficacy model, and the good oral bioavailability supports its potential as an oral therapeutic.

Mandatory Visualizations

Signaling and Experimental Workflows

Caption: Canonical AT1R signaling pathway via Gq/PLC and its inhibition by an antagonist.

Caption: A typical screening cascade for identifying a lead AT1R antagonist.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) in drug discovery.

Conclusion

The pharmacological profiling of novel "this compound" analogs follows a logical, tiered approach designed to efficiently identify candidates with the highest potential for clinical success. This process begins with high-throughput in vitro assays to establish high-affinity binding and potent functional antagonism at the AT1R. Subsequent selectivity screening ensures the compound's specificity for the target receptor. Finally, in vivo evaluation in relevant disease models confirms therapeutic efficacy, while pharmacokinetic studies provide critical information on the drug's disposition in the body. Following this comprehensive guide enables a robust characterization of novel AT1R antagonists, facilitating the selection of a lead candidate with a desirable balance of potency, selectivity, efficacy, and drug-like properties for progression into formal preclinical and clinical development.

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of AT1R Antagonists on Angiotensin II Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renin-Angiotensin System and the AT1 Receptor

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), exerts a wide range of physiological and pathological effects by binding to its receptors.[1][2] There are two main subtypes of Angiotensin II receptors, type 1 (AT1R) and type 2 (AT2R). The AT1R is a G protein-coupled receptor (GPCR) that mediates most of the well-known effects of Ang II, including vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation.[1][2][3]

Upon Ang II binding, the AT1R undergoes a conformational change, leading to the activation of several intracellular signaling pathways. These can be broadly categorized into G protein-dependent and G protein-independent pathways. The classical G protein-mediated signaling primarily involves coupling to Gq/11, which activates phospholipase C (PLC) and subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The AT1R can also couple to other G proteins, such as Gi/o and G12/13, and activate a variety of downstream effectors, including MAPKs, tyrosine kinases, and the Jak/STAT pathway. G protein-independent signaling is often mediated by β-arrestin, which can act as a scaffold for other signaling molecules, leading to sustained activation of pathways like the MAPK/ERK cascade.

Given its central role in cardiovascular and renal pathophysiology, the AT1R is a major therapeutic target for conditions like hypertension, heart failure, and diabetic nephropathy.

AT1R Antagonists: Mechanism of Action and Quantitative Efficacy

AT1R antagonists, also known as angiotensin II receptor blockers (ARBs) or "sartans," are a class of drugs that selectively block the binding of Ang II to the AT1R. By competitively inhibiting the AT1R, these antagonists prevent the downstream signaling cascades that lead to the physiological and pathological effects of Ang II. This results in vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately leading to a reduction in blood pressure.

The efficacy of AT1R antagonists can be quantified by their binding affinity (Ki) and their ability to inhibit Ang II-induced functional responses (IC50). These values are typically determined through radioligand binding assays and in vitro functional assays, respectively. A lower Ki or IC50 value indicates a higher potency of the antagonist.

Quantitative Data for Common AT1R Antagonists

The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of several widely used AT1R antagonists. These values can vary depending on the experimental conditions and the tissue or cell type used.

| Antagonist | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Losartan | AT1R | Human | Radioligand Binding | - | 16.4 | |

| Irbesartan | AT1R | - | Radioligand Binding | - | 1.26 ± 0.08 | |

| Candesartan | AT1R | Human | [3H]-Candesartan Competition | - | - | |

| L-163,017 | AT1R | Rabbit | 125I-[Sar1, Ile8]Ang II Binding | 0.11-0.20 | - |

Effects of AT1R Antagonists on Angiotensin II Signaling Pathways

AT1R antagonists effectively block all known downstream signaling pathways initiated by the binding of Ang II to the AT1R. This comprehensive blockade is the basis for their therapeutic efficacy.

Inhibition of Gq/11-PLC-IP3/DAG Signaling

The primary and most rapid signaling cascade initiated by Ang II-AT1R binding is the Gq/11 pathway. AT1R antagonists prevent the activation of Gq/11, thereby inhibiting the downstream activation of PLC. This leads to the suppression of IP3 and DAG production. Consequently, the release of intracellular calcium from the endoplasmic reticulum and the activation of PKC are blocked. This is a key mechanism by which AT1R antagonists induce vasodilation and reduce aldosterone secretion.

Caption: Inhibition of the Gq/11-PLC pathway by an AT1R antagonist.

Blockade of MAPK/ERK Pathway Activation

Ang II is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell growth, proliferation, and inflammation. This activation can occur through both G protein-dependent and β-arrestin-mediated pathways. AT1R antagonists, by preventing the initial receptor activation, block all downstream routes leading to ERK phosphorylation and activation. This contributes to their beneficial effects in preventing cardiac hypertrophy and vascular remodeling.

References

Investigating the Selectivity of Olmesartan for AT1R over AT2R: A Technical Guide

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector peptide, Angiotensin II (Ang II), mediating its physiological effects through two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While AT1R activation is predominantly associated with vasoconstriction, inflammation, and cellular growth, AT2R activation often counteracts these effects, promoting vasodilation and apoptosis.[1][2] Consequently, the development of selective AT1R antagonists, also known as Angiotensin II Receptor Blockers (ARBs), has been a cornerstone in the management of hypertension and other cardiovascular diseases.[3][4] This guide provides an in-depth technical overview of the selectivity of a representative ARB, Olmesartan, for AT1R over AT2R.

Quantitative Analysis of Receptor Selectivity

The selectivity of a ligand for one receptor over another is a critical determinant of its therapeutic efficacy and side-effect profile. This is typically quantified by comparing its binding affinity for the target receptor (AT1R) versus the off-target receptor (AT2R). Olmesartan demonstrates a profound and clinically significant selectivity for the AT1R.

Table 1: Binding Affinity of Olmesartan for Angiotensin II Receptors

| Compound | Receptor | Parameter | Value | Selectivity (AT2R/AT1R) |

| Olmesartan | AT1R | Affinity | >12,500-fold higher than for AT2R | >12,500 |

| Olmesartan | AT2R | Affinity | - |

Data compiled from multiple sources indicating a significant preference for AT1R.[5]

This high degree of selectivity ensures that Olmesartan primarily antagonizes the pressor and pro-inflammatory effects of Ang II mediated by AT1R, without significantly interfering with the potentially beneficial signaling pathways associated with AT2R.

Experimental Protocols for Determining Receptor Binding Affinity

The determination of binding affinity and selectivity is predominantly achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., Olmesartan) to compete with a radiolabeled ligand (e.g., [125I]Angiotensin II) for binding to the target receptors (AT1R and AT2R) expressed in a given biological preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50, providing a measure of the compound's binding affinity.

Detailed Methodology

1. Membrane Preparation:

-

Harvest cells or tissues expressing the target receptors (e.g., rat liver membranes for AT1R, or cell lines specifically transfected to express human AT1R or AT2R).

-

Homogenize the cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [125I][Sar1,Ile8]AngII), and varying concentrations of the unlabeled test compound (Olmesartan).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand.

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The differential signaling pathways of AT1R and AT2R underscore the importance of selective antagonism.

Caption: AT1R canonical signaling pathway leading to vasoconstriction.

References

- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Distribution of AT1R Antagonists In Vitro

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "AT1R antagonist 2" does not correspond to a standard nomenclature for a specific molecule in publicly available scientific literature. This guide therefore focuses on the general class of Angiotensin II Type 1 Receptor (AT1R) antagonists, also known as sartans or Angiotensin Receptor Blockers (ARBs), using well-documented examples such as Losartan, Valsartan, and Candesartan.

Introduction

Angiotensin II Type 1 Receptor (AT1R) antagonists are a class of drugs that selectively bind to the AT1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II (Ang II).[1][2] Their primary clinical applications are in the management of hypertension, congestive heart failure, and diabetic nephropathy.[1] The therapeutic efficacy of these drugs is rooted in their ability to antagonize AT1R at the cell surface. However, emerging evidence suggests that the cellular uptake, internalization, and subcellular distribution of these antagonists may play a significant role in their long-term effects and potential intracellular actions.[3][4]

This technical guide provides an in-depth overview of the in vitro methods used to study the cellular uptake and distribution of AT1R antagonists, summarizes key quantitative data, and illustrates the associated cellular pathways.

Experimental Protocols and Methodologies

The investigation of AT1R antagonist cellular uptake relies on a combination of techniques to visualize, quantify, and track the molecule's interaction with and entry into cells.

Method 1: Competitive Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of an unlabeled AT1R antagonist by measuring its ability to displace a radiolabeled ligand (e.g., [125I]-Angiotensin II) from the AT1 receptor on cell membranes or in whole cells.

Detailed Protocol:

-

Cell Culture: Culture cells expressing AT1R (e.g., COS-7, HEK293, or vascular smooth muscle cells) to confluence in appropriate multi-well plates.

-

Membrane Preparation (Optional): For membrane assays, harvest cells, homogenize them in a buffered solution, and centrifuge to isolate the cell membrane fraction.

-

Assay Setup: In each well, combine the cell membranes or whole cells with a constant concentration of radiolabeled ligand ([125I]-Sar1,Ile8-Ang II).

-

Competitive Binding: Add increasing concentrations of the unlabeled AT1R antagonist (e.g., losartan, valsartan).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Calculate the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) and convert it to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Method 2: Fluorescence Microscopy for Cellular Uptake Visualization

This qualitative or semi-quantitative method is used to visualize the internalization and subcellular localization of AT1R and its ligands. While direct fluorescent labeling of small-molecule antagonists can be challenging, this method is often used to study the uptake of a fluorescently labeled agonist (e.g., FITC-Ang II) and how it is blocked by an antagonist.

Detailed Protocol:

-

Cell Preparation: Plate cells (e.g., mouse proximal tubule cells) on glass coverslips and grow to desired confluency.

-

Antagonist Pre-treatment: Pre-incubate a subset of cells with the unlabeled AT1R antagonist (e.g., 10 µM losartan) for a specified time (e.g., 30-60 minutes) to block the receptors.

-

Ligand Incubation: Add a fluorescently labeled Ang II analog (e.g., FITC-Ang II at 10 nM) to both treated and untreated cells.

-

Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 30, 60 minutes) to observe the progression of uptake.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove unbound fluorescent ligand.

-

Fixation and Staining: Fix the cells with paraformaldehyde. If desired, permeabilize the cells and co-stain with antibodies for specific organelles (e.g., endosomes, lysosomes) or a nuclear stain (e.g., DAPI).

-

Imaging: Mount the coverslips on slides and visualize using a confocal or epifluorescence microscope.

-

Analysis: Compare the fluorescence intensity and localization between antagonist-treated and untreated cells to determine if the antagonist prevents agonist uptake.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common AT1R antagonists from in vitro studies.

Table 1: Binding Affinities (Ki) of AT1R Antagonists

Binding affinity indicates the strength of the interaction between the antagonist and the AT1 receptor. A lower Ki value signifies a higher affinity.

| Antagonist | Cell/Membrane Source | Radioligand | Ki (nM) | Reference |

| Valsartan | Recombinant human AT1 | [125I]-Sar1,Ile8-Ang II | 13.1 ± 1.5 | |